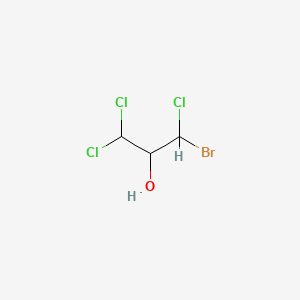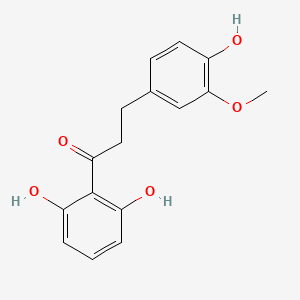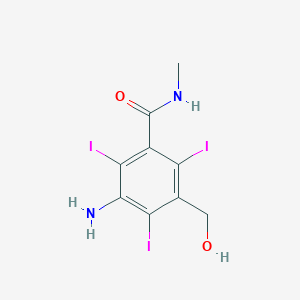
3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide is a complex organic compound characterized by the presence of amino, hydroxymethyl, and triiodo groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide typically involves multi-step organic reactions. One common method includes the iodination of a benzamide precursor followed by the introduction of amino and hydroxymethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the iodine atoms or the benzamide core.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide involves its interaction with specific molecular targets. The iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The amino and hydroxymethyl groups contribute to the compound’s solubility and ability to form hydrogen bonds, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methylisoxazole: Shares the amino group but differs in the core structure and functional groups.
3-Amino-5-hydroxypyrazole: Similar in having an amino and hydroxyl group but lacks the iodine atoms.
3-Amino-5-methylisoxazole: Another compound with an amino group but with different reactivity and applications.
Uniqueness
3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide is unique due to the presence of three iodine atoms, which significantly influence its chemical and biological properties. This makes it distinct from other similar compounds and enhances its potential for specialized applications.
Propriétés
Numéro CAS |
63941-86-6 |
|---|---|
Formule moléculaire |
C9H9I3N2O2 |
Poids moléculaire |
557.89 g/mol |
Nom IUPAC |
3-amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide |
InChI |
InChI=1S/C9H9I3N2O2/c1-14-9(16)4-5(10)3(2-15)6(11)8(13)7(4)12/h15H,2,13H2,1H3,(H,14,16) |
Clé InChI |
MIWUNRISALFALX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C(=C(C(=C1I)CO)I)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



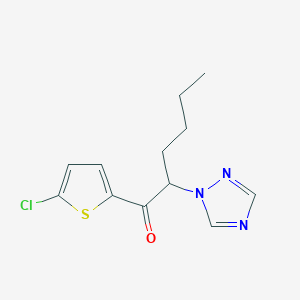
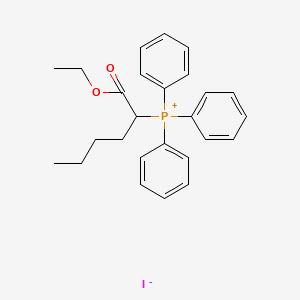
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)




